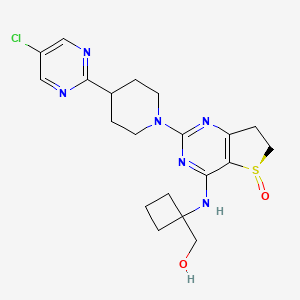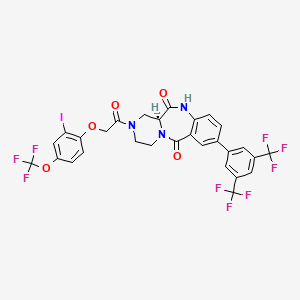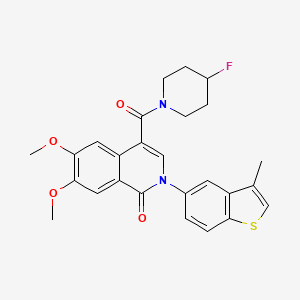![molecular formula C17H35N4O2+ B10856300 2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SLB736 is a synthetic organic compound known for its role as a selective agonist for sphingosine 1-phosphate receptor 4. This receptor is part of a family of G-protein-coupled receptors that play significant roles in various biological processes, including immune response and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SLB736 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of SLB736.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, and reduction.
Industrial Production Methods
Industrial production of SLB736 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Large quantities of starting materials are reacted in batch reactors.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Quality control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
SLB736 undergoes various chemical reactions, including:
Oxidation: SLB736 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: SLB736 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of SLB736.
Scientific Research Applications
SLB736 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of sphingosine 1-phosphate receptors.
Biology: Investigated for its role in modulating immune responses and inflammation.
Industry: Utilized in the development of new drugs targeting sphingosine 1-phosphate receptors.
Mechanism of Action
SLB736 exerts its effects by selectively binding to and activating sphingosine 1-phosphate receptor 4. This activation leads to the modulation of various signaling pathways, including the inhibition of the Nod-like receptor family pyrin domain containing 3 inflammasome in hepatic macrophages . This mechanism is crucial for its potential therapeutic effects in preventing nonalcoholic steatohepatitis and fibrosis.
Comparison with Similar Compounds
SLB736 is unique compared to other sphingosine 1-phosphate receptor agonists due to its selectivity for sphingosine 1-phosphate receptor 4. Similar compounds include:
FTY720: A non-selective sphingosine 1-phosphate receptor agonist used in the treatment of multiple sclerosis.
S1PR1 agonists: Compounds that selectively target sphingosine 1-phosphate receptor 1, involved in immune modulation.
S1PR2 antagonists: Compounds that inhibit sphingosine 1-phosphate receptor 2, studied for their role in liver diseases.
SLB736’s selectivity for sphingosine 1-phosphate receptor 4 makes it a valuable tool for studying the specific functions of this receptor and its potential therapeutic applications.
Properties
Molecular Formula |
C17H35N4O2+ |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
[4-(1-decyltriazol-4-yl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium |
InChI |
InChI=1S/C17H34N4O2/c1-2-3-4-5-6-7-8-9-12-21-13-16(19-20-21)10-11-17(18,14-22)15-23/h13,22-23H,2-12,14-15,18H2,1H3/p+1 |
InChI Key |
LTSWFNFQPMMTIG-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCN1C=C(N=N1)CCC(CO)(CO)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,9S,11R,15S,18S,19R,25R,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B10856228.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B10856242.png)
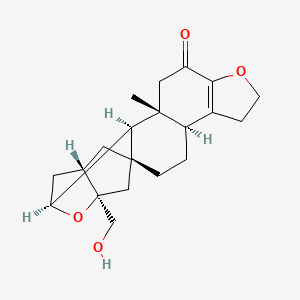
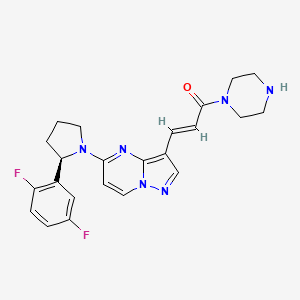
![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide](/img/structure/B10856262.png)


![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)
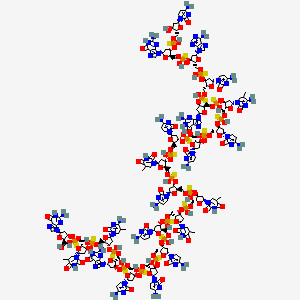
![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)
